molecular formula C9H14O4 B2365622 {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate CAS No. 148420-14-8

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate

Cat. No. B2365622
CAS RN: 148420-14-8
M. Wt: 186.207
InChI Key: DPKFDQGZFJTERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate, more commonly referred to as Acetylmethylcyclopropyl acetate (AMCA), is a cyclic ester of acetylmethylcyclopropane and acetic acid. It is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of approximately 119°C. AMCA was first synthesized in the late 19th century and has since been used in a variety of applications, including scientific research, laboratory experiments, and industrial processes.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 2-cyclopropyl-2-diazoacetate, synthesized from acetylcyclopropane, undergoes copper or rhodium-catalyzed dediazoniation leading to 1-methoxycarbonylcyclobutene. This showcases the potential of cyclopropyl(methoxycarbonyl)carbene in chemical transformations (Prokopenko et al., 2007).

Reactivity and Ring Modifications

  • Studies on cyclopropyl formation by addition of methylene units to various compounds demonstrate the diverse reactivity and potential for structural modifications in cyclopropyl-containing molecules (Haywood-Farmer et al., 1966).

Applications in Synthesis of Complex Molecules

  • The synthesis and reactivity of 4-C-cyclopropyl-d-xylo-tetrofuranose illustrate the use of cyclopropyl groups in the creation of complex sugar derivatives, indicating the versatility of such compounds in synthesizing biologically significant molecules (Horton & Tindall, 1968).

Role in Cycloaddition Reactions

  • Cyclopropyl-dehydroamino acids and other complex molecules have been synthesized via asymmetric catalytic cyclopropenation, highlighting the role of cyclopropyl-containing compounds in facilitating intricate cycloaddition reactions (Imogaı̈ et al., 1998).

Influence in Stereochemical Courses

  • The photo-induced Berson-Willcott rearrangement of methyl 3-Isopropyl-1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-exo- and 1-endo-acetate demonstrates the influence of methoxycarbonylmethyl groups on stereochemical courses of reactions (Kato et al., 1978).

Catalytic Cycloisomerization

  • PtCl2- and PtCl4-catalyzed cycloisomerization of polyunsaturated precursors with cyclopropyl ring systems showcases the utility of such compounds in creating polycyclic molecules and understanding reaction mechanisms (Marco-Contelles et al., 2006).

Safety and Hazards

“{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate” is intended for research use only and is not for medicinal or household use . Always handle research chemicals with appropriate safety measures.

Future Directions

As “{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate” is a research chemical , its future directions would likely depend on the outcomes of ongoing studies. Researchers might discover new applications or synthesis methods for this compound.

properties

IUPAC Name

[1-(acetyloxymethyl)cyclopropyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-7(10)12-5-9(3-4-9)6-13-8(2)11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKFDQGZFJTERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CC1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate

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